molecular formula C12H14N2O2 B2533119 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 768291-61-8

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2533119
CAS RN: 768291-61-8
M. Wt: 218.256
InChI Key: MNAMYXIXVXGCKK-UHFFFAOYSA-N
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Description

The compound 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The pyrrolidine ring of this compound exhibits an envelope conformation, and the molecules are connected into infinite chains via hydrogen bonding with methanol solvent molecules .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been reported, which includes the introduction of various substituents such as chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups . Another study describes the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates starting from N-protected α-amino acids, using enaminones as key intermediates . Additionally, the synthesis of a compound with a pyrrolidine-1-carboxamide moiety has been achieved and characterized using various spectroscopic methods and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray diffraction, which confirms the envelope conformation of the pyrrolidine ring . In another study, the structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was unambiguously assigned by X-ray diffraction analysis data . The crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, which is structurally similar, is sustained by hydrogen bonds forming infinite chains .

Chemical Reactions Analysis

The functionalization reactions of related compounds have been studied, such as the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with 2,3-diaminopyridine . The transamination of enaminones derived from pyrrolidine triones has also been reported, leading to a mixture of tautomeric Schiff bases and enaminones .

Physical and Chemical Properties Analysis

The physical and chemical properties of related pyrrolidine derivatives have been investigated. For example, the antioxidant activity of certain pyrrolidine-3-carboxylic acid derivatives has been screened, with some compounds identified as potent antioxidants . The solubility and thermal properties of new polyamides based on pyridine and aromatic diamines, which include pyrrolidine moieties, have been characterized . Additionally, the antibacterial activity of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been evaluated, with some derivatives exhibiting significant activity .

Scientific Research Applications

Potential Anti-HIV Agent

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This compound forms infinite chains via hydrogen bonding with CH3OH solvent molecules, indicating its significant structural properties (Tamazyan et al., 2007).

Antineoplastic Agent

Research on the structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a closely related compound, revealed its potential as an antineoplastic agent. X-ray analysis and molecular orbital methods were used to study its properties (Banerjee et al., 2002).

Anticonvulsant Properties

The crystal structures of anticonvulsant enaminones, closely related to this compound, demonstrated significant hydrogen bonding and conformational properties (Kubicki et al., 2000).

Antibacterial Applications

A study on derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid, which are structurally similar to this compound, showed potential antibacterial properties against both gram-positive and gram-negative bacteria (Devi et al., 2018).

Antioxidant Activity

Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated potent antioxidant activities. These compounds were synthesized and evaluated using DPPH radical scavenging method and reducing power assay (Tumosienė et al., 2019).

Synthesis of Polyamides and Polyimides

Studies have been conducted on the synthesis of aromatic polyamides and polyimides based on related compounds, emphasizing their thermal stability and solubility in various polar solvents (Yang et al., 1995).

properties

IUPAC Name

1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-2-4-10(5-3-8)14-7-9(12(13)16)6-11(14)15/h2-5,9H,6-7H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAMYXIXVXGCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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